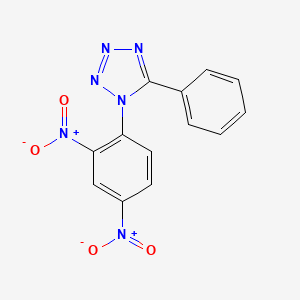

1-(2,4-Dinitrophenyl)-5-phenyltetrazole

Description

1-(2,4-Dinitrophenyl)-5-phenyltetrazole (CAS: 57761-75-8, C₁₃H₉N₅O₂) is a nitrogen-rich heterocyclic compound featuring a tetrazole ring substituted with a phenyl group at the 5-position and a 2,4-dinitrophenyl group at the 1-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, while the electron-withdrawing dinitrophenyl substituent enhances reactivity in electrophilic and nucleophilic processes . However, its thermal instability and explosive decomposition risk under heating necessitate careful handling .

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)-5-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6O4/c20-18(21)10-6-7-11(12(8-10)19(22)23)17-13(14-15-16-17)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAADJKRGIONHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dinitrophenyl)-5-phenyltetrazole typically involves the reaction of 2,4-dinitrophenylhydrazine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dinitrophenyl)-5-phenyltetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including 1-(2,4-Dinitrophenyl)-5-phenyltetrazole, as anticancer agents. Research indicates that certain tetrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against leukemia and breast cancer cell lines by reducing cell proliferation markers such as Ki-67 and DNA synthesis rates .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. The presence of the dinitrophenyl group enhances the compound's ability to interact with cellular targets, leading to increased cytotoxicity against tumor cells .

Materials Science

Explosive Applications

Tetrazole compounds are also explored for their potential use in energetic materials due to their high nitrogen content and stability under various conditions. The incorporation of this compound into formulations can enhance the performance characteristics of explosives and propellants. The dinitrophenyl moiety contributes to the overall energy output while maintaining stability during storage and handling .

Synthesis and Characterization

The synthesis of this compound involves various methods such as cyclization reactions and nitration processes. Characterization techniques like NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. A recent study reported successful synthesis methods that yield high-purity tetrazole derivatives suitable for further application in energetic formulations .

Analytical Chemistry

Detection Methods

The unique chemical structure of this compound allows for its use as a reagent in analytical chemistry. It can be utilized in colorimetric assays for the detection of various analytes due to its ability to form colored complexes with metal ions. This property is particularly useful in environmental monitoring and quality control processes in chemical manufacturing .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating a series of tetrazole derivatives, this compound was identified as one of the most potent inhibitors against SK-BR-3 breast cancer cells. The treatment resulted in a significant reduction in cell viability over a period of several days. Mechanistic studies indicated that this compound induced apoptosis through mitochondrial pathways .

Case Study 2: Synthesis for Energetic Applications

A recent patent discusses the synthesis of various tetrazole derivatives for use in explosive formulations. The incorporation of this compound was shown to improve the detonation velocity and stability compared to traditional explosive compounds. This advancement suggests potential applications in military and aerospace industries where performance is critical .

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-5-phenyltetrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Mercapto-1-phenyltetrazole (CAS: 14887-19-4, C₇H₆N₄S)

- Structural Features : Replaces the 2,4-dinitrophenyl group with a thiol (-SH) substituent.

- Reactivity : The thiol group enables disulfide bond formation and metal coordination, contrasting with the redox-inert dinitrophenyl group in the target compound.

- Applications : Widely used as a corrosion inhibitor and in photographic chemistry due to its sulfur-based reactivity .

1-Methyl-5-(4-nitrophenyl)-1H-tetrazole (CAS: 20743-51-5, C₈H₇N₅O₂)

- Structural Features : Contains a methyl group at the 1-position and a single nitro group at the para position of the phenyl ring.

- Thermal Stability : Exhibits higher thermal stability compared to the dinitrophenyl analog, making it safer for applications in pharmaceuticals and agrochemicals .

- Applications : Used in nucleoside synthesis and as a stabilizer in polymer chemistry .

4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS: 1021254-32-9, C₁₄H₂₀FN₇O₂S)

- Structural Features : Integrates a fluorophenyl group and a sulfonamide-piperazine moiety.

- Biological Activity : Demonstrates enhanced pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to the dinitrophenyl derivative, making it a candidate for CNS-targeted drug design .

Nitro-Substituted Heterocycles

1-(2-Nitrophenyl)-5-phenyltetrazole (CAS: 57761-75-8, C₁₃H₉N₅O₂)

- Structural Features : Differs from the target compound by having a single nitro group at the 2-position instead of 2,4-dinitro substitution.

- Thermal Behavior : Less prone to explosive decomposition than the dinitrophenyl analog, though still thermally sensitive .

- Reactivity: The mono-nitro group reduces electron-withdrawing effects, resulting in slower reaction kinetics in nucleophilic substitution reactions compared to the dinitro derivative .

1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazol-5-amine

- Structural Features : Replaces the tetrazole ring with a pyrazole ring.

- Applications : Serves as a precursor for azo dyes, with absorption bands in UV-Vis spectra (3250–3294 cm⁻¹ for NH₂ and 1571–1597 cm⁻¹ for N=N) .

- Stability : The pyrazole ring offers greater aromatic stability than tetrazole, reducing susceptibility to ring-opening reactions .

Heterocycles with Similar Functional Groups

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

- Structural Features : Combines tetrazole with a benzoisoxazole-piperidine scaffold.

- Biological Relevance : Exhibits dual functionality as a kinase inhibitor and redox modulator, leveraging the tetrazole-thioether linkage for targeted drug delivery .

5,5'-Dithiobis(1-phenyl-1H-tetrazole)

- Structural Features : Contains a disulfide bridge between two tetrazole rings.

- Applications: Used in vulcanization accelerators and as a crosslinking agent in polymer chemistry, contrasting with the monomeric dinitrophenyltetrazole .

Data Tables

Table 1: Key Properties of Selected Tetrazole Derivatives

Research Findings and Unique Attributes

- Redox Activity : The 2,4-dinitrophenyl group in the target compound enables unique redox-responsive behavior when paired with ferrocene, making it suitable for electrochemical sensors .

- Safety Considerations : Its explosive decomposition risk underlines the need for stringent handling protocols compared to safer analogs like 1-methyl-5-(4-nitrophenyl)-1H-tetrazole .

- Biological Limitations : While tetrazoles are often used in drug design (e.g., angiotensin II receptor blockers), the dinitrophenyl group’s instability limits the target compound’s medicinal applications compared to fluorophenyl or sulfonamide derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(2,4-Dinitrophenyl)-5-phenyltetrazole, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of phenyltetrazole precursors with 2,4-dinitrophenyl derivatives. Key steps include:

- Use of catalysts (e.g., palladium complexes) to enhance yields .

- Controlled temperature (e.g., reflux in ethanol) and inert atmospheres to prevent side reactions .

- Monitoring via HPLC to track intermediate formation and purity .

- Optimization : Systematic variation of solvent polarity (e.g., DMF vs. ethanol) and reaction time improves selectivity. Yields are quantified using NMR and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, with nitro groups causing deshielding effects .

- X-ray Crystallography : Resolves bond lengths (e.g., C-N in tetrazole ring: ~1.33 Å) and dihedral angles between aromatic rings .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 342.06) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence physicochemical properties?

- Structural Insights :

- Hydrogen Bonding : N–H···O and C–H···O interactions between nitro groups and tetrazole protons create a 3D network, enhancing thermal stability .

- π-π Stacking : Aromatic rings (phenyl and dinitrophenyl) align with distances of ~3.5 Å, affecting solubility and melting point .

- Implications : These interactions reduce solubility in polar solvents but improve crystallinity for X-ray analysis .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved when synthesizing derivatives under varying conditions?

- Resolution Strategies :

- Variable Temperature NMR : Identifies dynamic processes (e.g., tautomerism in tetrazole rings) causing signal splitting .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, cross-referenced with experimental data .

- Isotopic Labeling : -labeling clarifies ambiguous peak assignments in complex spectra .

Q. What mechanistic pathways govern the reactivity of the dinitrophenyl group in nucleophilic substitution reactions?

- Mechanistic Analysis :

- Electrophilic Aromatic Substitution : Nitro groups direct incoming nucleophiles to meta/para positions, verified by Hammett plots .

- Kinetic Studies : Pseudo-first-order kinetics reveal rate dependence on solvent polarity (e.g., increases in DMSO) .

Methodological Recommendations

- Synthetic Challenges : Optimize nitro-group reduction using Pd/C under H to avoid over-reduction to amine byproducts .

- Crystallization : Use slow evaporation in ethanol/water (7:3) to grow single crystals suitable for diffraction studies .

- Biological Screening : Employ standard assays (e.g., MIC for antimicrobial activity) with Gram-positive/negative bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.